molecular formula C19H11F3N4OS B3446050 2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide

2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide

Cat. No. B3446050
M. Wt: 400.4 g/mol
InChI Key: ATPSAGQZNLEBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . They are often used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .


Synthesis Analysis

1,3,4-thiadiazole-based compounds, which are structurally similar to your compound, are often synthesized and assessed for their anticancer effects . The synthesis usually involves designing and creating new compounds, then assessing their effects using assays against various cancer cell lines .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a heterocyclic five-membered ring, which is attributed to its aromaticity . This structure displays a broad spectrum of biological activity .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of low-molecular-weight drugs to selectively destroy tumor cells or at least prevent their proliferation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often depend on their specific structures . For example, some compounds exhibit lower toxicity and in vivo stability due to their aromaticity .

Mechanism of Action

While the exact mechanism of action for your specific compound isn’t available, similar compounds often induce apoptosis via a caspase-dependent pathway .

Safety and Hazards

Safety and hazards associated with similar compounds often involve risks of skin and eye irritation, respiratory irritation, and potential toxicity if ingested .

Future Directions

The future directions in the research of similar compounds often involve the discovery and development of new effective cancer therapies .

properties

IUPAC Name

2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4OS/c20-19(21,22)17-25-26-18(28-17)24-16(27)13-10-15(11-6-2-1-3-7-11)23-14-9-5-4-8-12(13)14/h1-10H,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPSAGQZNLEBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide
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2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide
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2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide
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2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide
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2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide
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2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide

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